molecular formula C25H24BrN3O2 B15099142 1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B15099142
M. Wt: 478.4 g/mol
InChI Key: QAKZPLCLMXLXHV-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] features a complex spirocyclic architecture combining a piperidine ring fused to a pyrazolo-benzoxazine system. Key substituents include:

  • A benzyl group at the 1-position of the piperidine ring.
  • A bromine atom at the 9′-position of the benzoxazine moiety.
  • A furan-2-yl group at the 2′-position.

The benzyl group likely enhances lipophilicity compared to methyl or propyl substituents in related compounds, while the furan ring may modulate electronic interactions due to its oxygen heteroatom .

Properties

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

1'-benzyl-9-bromo-2-(furan-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C25H24BrN3O2/c26-19-8-9-23-20(15-19)22-16-21(24-7-4-14-30-24)27-29(22)25(31-23)10-12-28(13-11-25)17-18-5-2-1-3-6-18/h1-9,14-15,22H,10-13,16-17H2

InChI Key

QAKZPLCLMXLXHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Br)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: De-brominated analogs.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting neurological disorders or cancer.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-Benzyl-9’-bromo-2’-(furan-2-yl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction may involve binding to active sites or allosteric sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound : 1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,3]benzoxazine] Inferred: C27H25BrN3O2 Estimated: ~525.4 Benzyl, Br, Furan Increased lipophilicity from benzyl; furan enhances π-π interactions.
9′-Bromo-1-methyl-2′-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,3]benzoxazine] C21H22BrN3O 412.33 Methyl, Br, Phenyl Simpler alkyl substituent; undefined stereochemistry (0/1 stereocenters defined).
9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidine] C21H24ClN3O2 386.16 Propyl, Cl, Furan Chloro vs. bromo substitution reduces molecular weight; collision cross-section (CCS) data available (191.0 Ų for [M+H]+).
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,3]benzoxazine C23H17BrFN3O 437.30 Br, 4-Fluorophenyl, 4-Methylphenyl Fluorine enhances electronegativity; methylphenyl may sterically hinder binding.
5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,3'-indolin]-2'-one C21H13BrClN3O3 493.71 Br, Cl, Furan, Indolinone Dual halogenation (Br/Cl) increases molecular complexity; indolinone moiety introduces ketone functionality.

Key Observations

A. Substituent Effects
  • Bromine vs.
  • Benzyl vs. Methyl/Propyl : The benzyl group in the target compound likely increases lipophilicity (logP) relative to methyl () or propyl (), impacting membrane permeability and metabolic stability .
  • Furan-2-yl vs. Phenyl : The furan ring’s oxygen atom introduces lone pairs for hydrogen bonding, whereas phenyl groups rely on π-π stacking. This difference could influence target selectivity .
B. Structural Complexity
  • The target compound’s spirocyclic core is shared across analogs, but substituent variations significantly alter molecular volume and conformational flexibility. For example, the indolinone group in adds rigidity compared to the target’s unmodified benzoxazine system .
C. Collision Cross-Section (CCS) Data
  • ’s compound has a predicted CCS of 191.0 Ų for [M+H]+, a metric useful for mass spectrometry-based identification. The target compound’s larger benzyl group may increase its CCS .

Biological Activity

1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C21H21BrN2O
  • Molecular Weight : 429.317 g/mol

The presence of bromine and furan rings in the structure is significant as these moieties are often associated with various biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis, suggesting that halogen substituents enhance bioactivity .

CompoundBacterial StrainMIC (µg/mL)
1-Benzyl...B. subtilis75
1-Benzyl...E. faecalis125
1-Benzyl...E. coli<125
1-Benzyl...Pseudomonas aeruginosa150

Cytotoxicity

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in tumor cells, although specific IC50 values remain to be established through further research.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective properties. For example, derivatives have been shown to inhibit monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases. One derivative demonstrated an IC50 of 0.89 µM against MAO B, indicating potential for further exploration as a neuroprotective agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various spiro compounds against common pathogens. The results indicated that compounds with bromine substitutions had enhanced activity compared to their non-brominated counterparts .
  • Cytotoxicity Assessment : Research focused on the cytotoxic effects of related pyrazolo[1,5-c][1,3]benzoxazines showed promising results in inhibiting cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves multi-step protocols. For this compound, prioritize intermediates such as:
  • Brominated pyrazolo-benzoxazine core : Achieved via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for furan incorporation) .
  • Spirocyclic piperidine formation : Use ring-closing metathesis or acid-catalyzed cyclization. Evidence from similar spiro systems suggests tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen to prevent side reactions .
    Key steps include rigorous purification after each stage (e.g., column chromatography, recrystallization) to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic and heterocyclic components?

  • Methodological Answer :
  • X-ray crystallography : Resolves spirojunction geometry and confirms stereochemistry (e.g., as demonstrated for structurally related benzoxazines in ).
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton coupling in the pyrazolo-benzoxazine ring and furan substituents. The bromine atom’s deshielding effect aids in identifying its position .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for bromine’s isotopic signature .

Q. How does the bromine substituent at the 9'-position influence solubility and stability under varying pH conditions?

  • Methodological Answer :
  • Solubility : Bromine’s hydrophobicity reduces aqueous solubility. Use Hansen solubility parameters to select solvents (e.g., DMSO for biological assays).
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C). Monitor via HPLC for debromination or furan ring oxidation. Bromine’s electron-withdrawing effect may stabilize the spirocyclic core against hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the brominated spirocyclic system in cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., Buchwald-Hartwig amination). Focus on the bromine-carbon bond’s polarization and steric hindrance from the spiro structure .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states. ICReDD’s approach integrates computational predictions with experimental validation to optimize catalytic conditions (e.g., Pd(OAc)₂/XPhos) .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in synthetic pathways?

  • Methodological Answer :
  • Feedback Loop Design : Use ICReDD’s methodology to iteratively refine computational models with experimental data. For example, if predicted Suzuki coupling yields <50%, adjust ligand selection (e.g., switch from SPhos to RuPhos) and re-run simulations .
  • Controlled Variable Testing : Isolate variables (e.g., temperature, catalyst loading) to identify discrepancies. For spiro systems, steric effects often dominate over electronic factors .

Q. What in silico approaches analyze this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to kinase ATP pockets (e.g., JAK2 or EGFR). The furan’s π-π stacking and bromine’s halogen bonding are critical .
  • Binding Free Energy Calculations : Apply MM/GBSA to rank affinity. Validate with MD simulations (50–100 ns) to assess stability of the protein-ligand complex .

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